

# Post-Translational Modifications of Vimentin: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: VIMENTIN

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## Introduction

**Vimentin**, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Beyond its structural role in maintaining cell shape and integrity, **vimentin** is increasingly recognized as a dynamic signaling scaffold, participating in a multitude of cellular processes including cell migration, adhesion, and signal transduction.<sup>[1]</sup> The functional plasticity of **vimentin** is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications act as molecular switches, modulating **vimentin**'s assembly dynamics, its interactions with other proteins, and its subcellular localization. Understanding the landscape of **vimentin** PTMs is therefore critical for elucidating its role in physiological processes and in the pathogenesis of diseases such as cancer, fibrosis, and autoimmune disorders. This technical guide provides an in-depth overview of the major PTMs of **vimentin**, their functional consequences, and detailed experimental protocols for their investigation.

## Data Presentation: Summary of Vimentin Post-Translational Modifications

The following tables summarize the key quantitative data on the major post-translational modifications of **vimentin**, including the modifying enzymes, specific residue sites, and their functional effects.

### Phosphorylation

Kinase	Residue(s)	Effect on Vimentin	Cellular Outcome
Akt1 (PKB)	Ser38, Ser39	Filament disassembly, protection from caspase-mediated cleavage. <a href="#">[2]</a> <a href="#">[3]</a>	Increased cell motility and invasion. <a href="#">[2]</a>
p21-activated kinase (PAK1)	Ser25, Ser38, Ser50, Ser55, Ser56, Ser65, Ser72	Filament disassembly and reorganization. <a href="#">[1]</a> <a href="#">[4]</a>	Regulation of cell migration and smooth muscle contraction. <a href="#">[4]</a> <a href="#">[5]</a>
Rho-associated kinase (ROCK)	Ser38, Ser71	Filament disassembly. <a href="#">[6]</a>	Regulation of cytokinesis and cell morphology. <a href="#">[6]</a> <a href="#">[7]</a>
Protein Kinase A (PKA)	Multiple sites in the N-terminal head domain	Inhibition of filament assembly. <a href="#">[8]</a>	Modulation of filament dynamics.
Protein Kinase C (PKC)	Multiple sites in the N-terminal head domain	Regulation of filament assembly and interaction with other proteins. <a href="#">[8]</a> <a href="#">[9]</a>	Control of integrin recycling and cell motility. <a href="#">[9]</a>
Aurora B Kinase	M-phase specific sites	Filament reorganization during mitosis. <a href="#">[10]</a>	Proper segregation of vimentin to daughter cells. <a href="#">[10]</a>
Raf-1/CK2	Unspecified sites	Vimentin phosphorylation and remodeling. <a href="#">[11]</a>	Promotion of TNF- $\alpha$ -mediated endothelial apoptosis. <a href="#">[11]</a>

### Ubiquitination

E3 Ligase	Residue(s)	Effect on Vimentin	Cellular Outcome
KPC1	Not specified	Vimentin ubiquitination and degradation. <a href="#">[12]</a>	Reduced cell migration and tumorigenicity. <a href="#">[12]</a>

### SUMOylation

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Ubc9 (E2 conjugating enzyme)	Not specified	Regulation of vimentin polymerization.	Inhibition of filament assembly.

### Acetylation

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Not specified	Lysine residues	Regulation of filament organization.	Modulation of cell motility.

### Citrullination

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Peptidylarginine deiminases (PADs)	Arginine residues	Generation of citrullinated vimentin. [13]	Implicated in the pathogenesis of rheumatoid arthritis. [13]

### O-GlcNAcylation

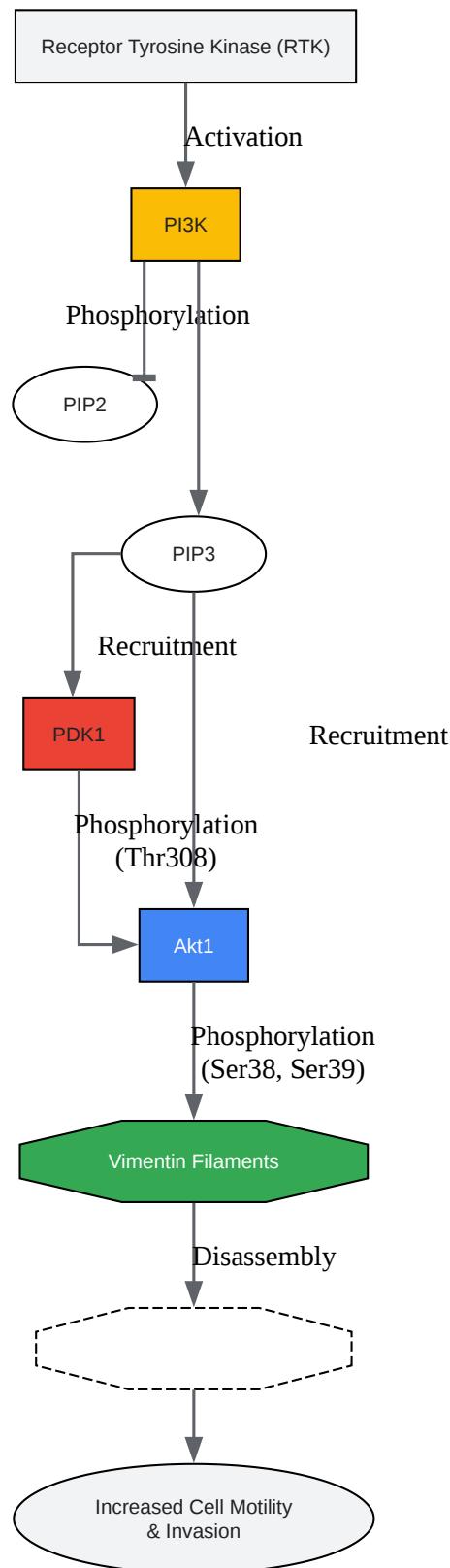
Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
O-GlcNAc transferase (OGT)	Ser/Thr residues in the head domain	Regulation of filament assembly and interaction with other proteins.[14]	Modulation of vimentin's role in mitosis.[10]
O-GlcNAcase (OGA)	Ser/Thr residues in the head domain	Removal of O-GlcNAc modification.[14]	Dynamic regulation of vimentin glycosylation. [10]

## Signaling Pathways Regulating Vimentin PTMs

The post-translational modification of **vimentin** is a highly regulated process, often downstream of complex signaling cascades initiated by extracellular cues. Understanding these pathways is crucial for developing targeted therapeutic strategies.

## PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and motility.<sup>[3][15]</sup> Akt1, a key downstream effector of PI3K, directly phosphorylates **vimentin** at Ser38 and Ser39, leading to filament disassembly and enhanced cell migration and invasion.<sup>[2][3]</sup>

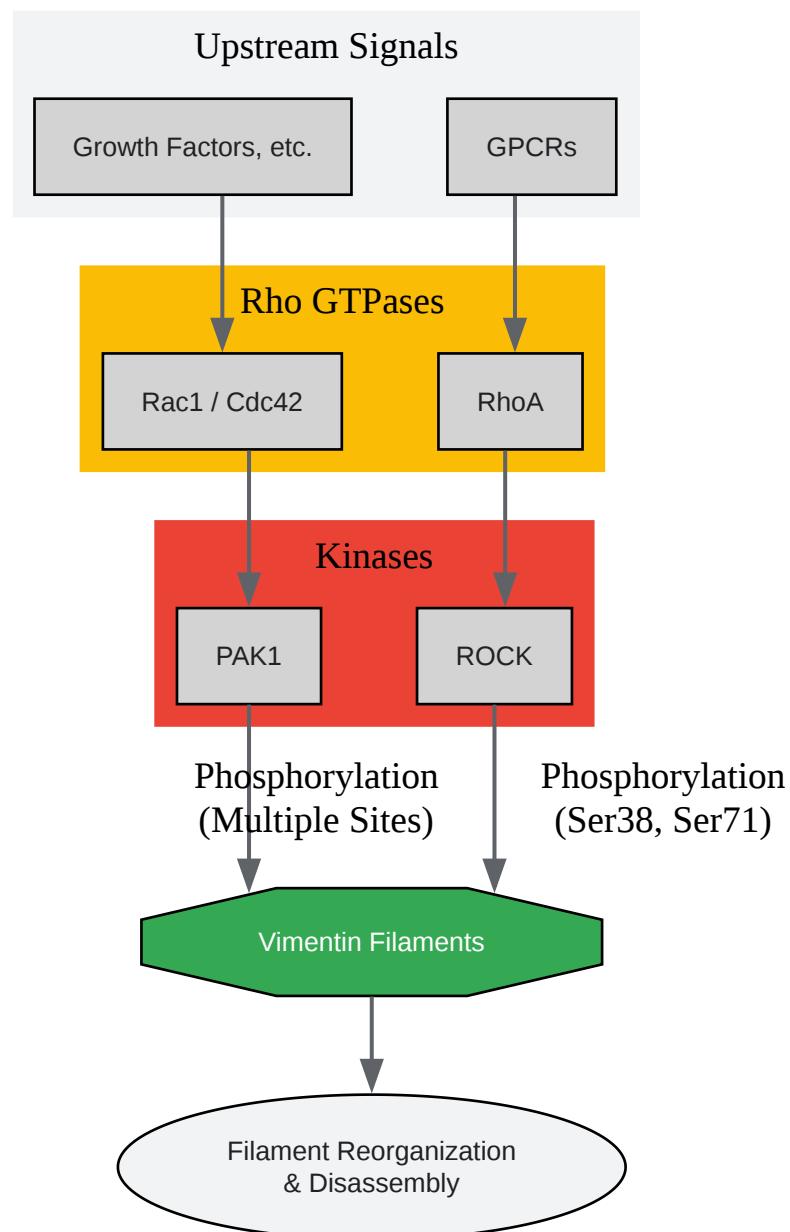


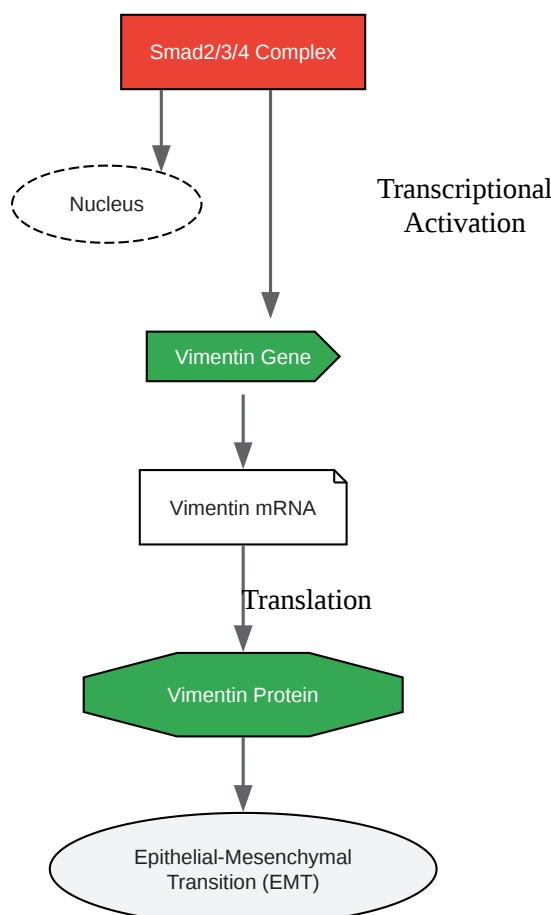
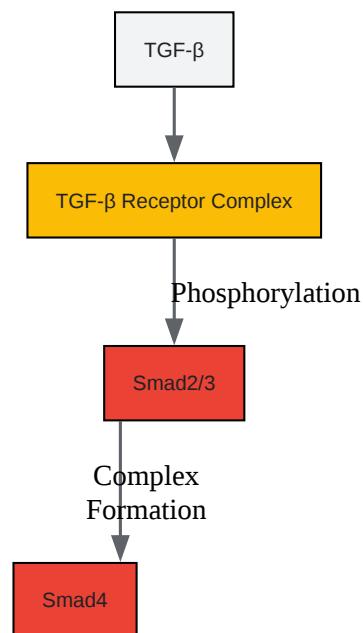
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PI3K/Akt pathway leading to **vimentin** phosphorylation.

## Rho-GTPase Signaling Pathways (ROCK and PAK)

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and also exert significant control over **vimentin** dynamics.<sup>[1][6]</sup> Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are two major downstream effectors of Rho GTPases that directly phosphorylate **vimentin**.





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